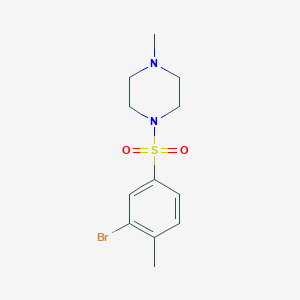

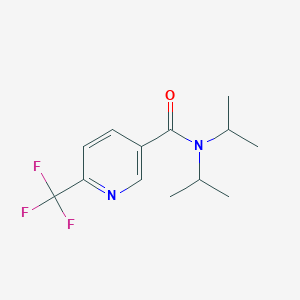

![molecular formula C13H9BClNO2S B1397168 (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid CAS No. 1076232-78-4](/img/structure/B1397168.png)

(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid

説明

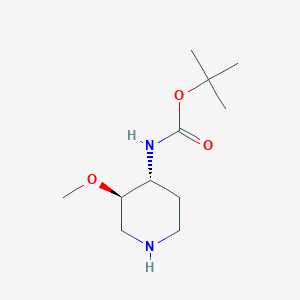

“(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H9BClNO2S and a molecular weight of 289.5 g/mol. It is a derivative of benzo[d]thiazole, a heterocyclic compound .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzo[d]thiazole ring, a phenyl ring, and a boronic acid group. The benzo[d]thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用

Anticancer Applications : A study demonstrated the anticancer potential of a new molecule, (E/Z)-(4-(3-(2-((4-chlorophenyl)amino)-4-(dimethylamino)thiazol-5-yl)-2-(ethoxy carbonyl)-3-oxoprop-1-en-1-yl)phenyl) boronic acid. It showed promising activity against various cell lines, indicating potential as a candidate for drug development processes (Zagade et al., 2020).

Fluorescence Recognition in Biological Systems : A boronic acid derivative was synthesized for use as a fluorescence probe for Fe3+ and F- ions. This study highlights its application in bioimaging and detecting intracellular ions in living cells, demonstrating its potential in biomedical research (Selvaraj et al., 2019).

Antimicrobial Agent : Derivatives of 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one, closely related to the compound , have been studied for their antimicrobial properties. These compounds exhibited moderate to excellent activity against selected bacterial and fungal strains (B'Bhatt & Sharma, 2017).

Optical Modulation in Nanotechnology : The role of phenyl boronic acids in the optical modulation of polyethylene glycol-wrapped single-walled carbon nanotubes was explored. This highlights the potential use of such compounds in developing advanced materials with specific optical properties (Mu et al., 2012).

Antiviral Therapeutics : Phenylboronic-acid-modified nanoparticles have shown potential as antiviral inhibitors, particularly against the Hepatitis C virus. This application indicates the significance of boronic acid derivatives in developing new antiviral strategies (Khanal et al., 2013).

Drug Delivery Systems : The creation of a polymeric carrier for the delivery of boronic acid-containing drugs demonstrated its efficacy in improving pharmacokinetics and targeted drug release. This research is crucial for the clinical translation of boronic acid-containing drugs (Kim et al., 2020).

将来の方向性

作用機序

Target of Action

Boronic acids, including (3-(4-chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid, are known to participate in numerous cross-coupling reactions .

Mode of Action

The mode of action of this compound involves its participation in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as this compound, with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway . This reaction is widely applied in carbon–carbon bond-forming reactions and is known for its mild and functional group tolerant reaction conditions .

Pharmacokinetics

Boronic acids are generally known for their stability and environmentally benign nature .

Result of Action

The result of the action of this compound is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in various fields, including organic synthesis and medicinal chemistry .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base . Additionally, the rate of hydrolysis of boronic acids, including this compound, is considerably accelerated at physiological pH .

生化学分析

Biochemical Properties

(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. The boronic acid group in the compound is known to form reversible covalent bonds with diols and other nucleophiles, which makes it an effective inhibitor of serine proteases and other enzymes that possess active site serine residues . Additionally, this compound has been shown to interact with various biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and proteins, thereby influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of specific kinases, leading to alterations in cell signaling cascades . This inhibition can result in changes in gene expression patterns, affecting the transcription of genes involved in cell proliferation, apoptosis, and differentiation . Moreover, the compound’s impact on cellular metabolism is evident from its ability to modulate the activity of metabolic enzymes, thereby influencing metabolic flux and energy production within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. The boronic acid group in the compound forms reversible covalent bonds with the active site serine residues of enzymes, leading to enzyme inhibition . This interaction is particularly significant in the context of serine proteases, where the compound acts as a potent inhibitor by forming a stable complex with the enzyme . Additionally, this compound can bind to nucleic acids through hydrogen bonding and π-π stacking interactions, which can influence gene expression and DNA replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and apoptosis . These long-term effects are particularly relevant in the context of in vitro and in vivo studies, where the compound’s stability and sustained activity are critical factors.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to exhibit therapeutic effects, such as enzyme inhibition and modulation of metabolic pathways . At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and adverse effects on the cardiovascular system . These dosage-dependent effects highlight the importance of optimizing the dosage regimen to achieve the desired therapeutic outcomes while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with metabolic enzymes and cofactors. The compound can inhibit key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, leading to alterations in metabolic flux and metabolite levels . Additionally, this compound can modulate the activity of enzymes involved in the biosynthesis and degradation of biomolecules, thereby influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes through specific transporters, such as organic anion transporters and ATP-binding cassette transporters . Once inside the cell, this compound can bind to intracellular proteins, which facilitates its distribution to different cellular compartments . This transport and distribution mechanism is crucial for the compound’s bioavailability and efficacy in biochemical and pharmacological applications.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound has been found to localize in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of this compound is critical for its activity and function, as it determines the sites of interaction with biomolecules and the subsequent biochemical effects.

特性

IUPAC Name |

[3-(4-chloro-1,3-benzothiazol-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BClNO2S/c15-10-5-2-6-11-12(10)16-13(19-11)8-3-1-4-9(7-8)14(17)18/h1-7,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEJMPKYYYKRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=NC3=C(S2)C=CC=C3Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60730295 | |

| Record name | [3-(4-Chloro-1,3-benzothiazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60730295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076232-78-4 | |

| Record name | [3-(4-Chloro-1,3-benzothiazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60730295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

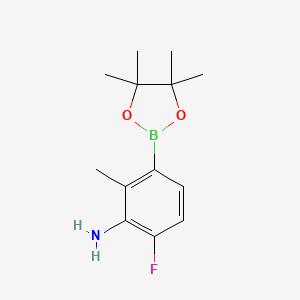

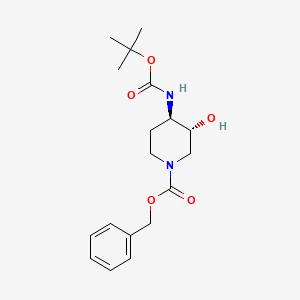

![tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1397102.png)

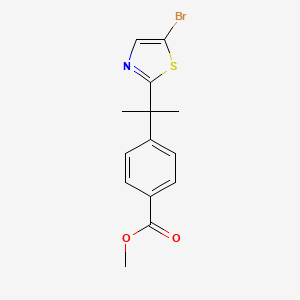

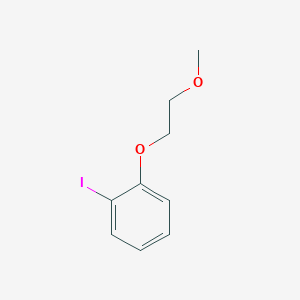

![Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B1397103.png)

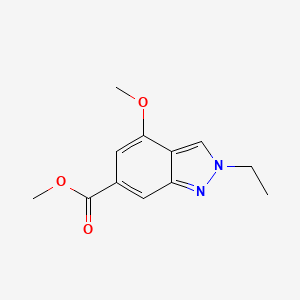

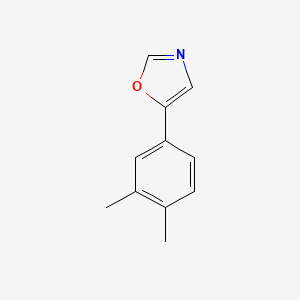

![2-(Thiophene-3-yl)imidazo[1,2-a]pyridine](/img/structure/B1397104.png)

![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1397106.png)